

# Application Note: Quantification of Doxycycline EP Impurity F by HPLC-UV

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## Compound of Interest

**Compound Name:** (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione

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## Introduction

Doxycycline is a widely used broad-spectrum tetracycline antibiotic. As with all active pharmaceutical ingredients (APIs), controlling impurities is critical to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) specifies limits for several related substances in doxycycline, including Doxycycline EP Impurity F. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of Doxycycline EP Impurity F, based on the principles outlined in the European Pharmacopoeia monograph for Doxycycline Hyclate.

Doxycycline EP Impurity F, chemically known as (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione, is a specified impurity that must be monitored. This method provides a robust and reliable approach for its quantification.

## Experimental Protocol

This protocol is adapted from the European Pharmacopoeia monograph for Doxycycline Hyclate (0272).[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Instrumentation and Materials

- HPLC System: A gradient-capable HPLC system with a UV/Vis detector.
- Column: A styrene-divinylbenzene copolymer column (8 µm particle size), 250 mm x 4.6 mm.  
[\[2\]](#)[\[3\]](#)
- Software: Chromatography data acquisition and processing software.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A.
- Solvents: HPLC grade 2-methyl-2-propanol, water, and other reagents as specified.
- Reagents: Tetrabutylammonium hydrogen sulfate, sodium edetate, buffer solution pH 8.0.
- Reference Standards: Doxycycline Hyclate CRS, Doxycycline EP Impurity F analytical standard.

## Preparation of Solutions

Mobile Phase: Accurately weigh 60.0 g of 2-methyl-2-propanol and transfer to a 1000 mL volumetric flask using 200 mL of water. Add 400 mL of buffer solution pH 8.0, 50 mL of a 10 g/L solution of tetrabutylammonium hydrogen sulfate adjusted to pH 8.0 with dilute sodium hydroxide solution, and 10 mL of a 40 g/L solution of sodium edetate adjusted to pH 8.0 with dilute sodium hydroxide solution. Dilute to 1000.0 mL with water.[\[2\]](#)[\[3\]](#)

Diluent: 0.01 M Hydrochloric Acid.

Test Solution: Accurately weigh about 20.0 mg of the Doxycycline sample, dissolve in and dilute to 25.0 mL with the diluent.[\[1\]](#)[\[3\]](#)

Reference Solution (Impurity F): Accurately weigh a suitable amount of Doxycycline EP Impurity F analytical standard and prepare a stock solution in the diluent. Further dilute to a

final concentration that is appropriate for the specified limit of Impurity F (e.g., 0.5% of the test solution concentration).

System Suitability Solution: Prepare a solution containing Doxycycline Hyclate CRS and known impurities (including Impurity A and B as per the EP monograph) to verify the resolution and performance of the chromatographic system.[2]

## Chromatographic Conditions

Parameter	Value
Column	Styrene-divinylbenzene copolymer (8 µm, 250 mm x 4.6 mm)[2][3]
Mobile Phase	As described above[2][3]
Flow Rate	1.0 mL/min[2]
Column Temperature	60 °C[2][3]
Detection Wavelength	254 nm[1][2]
Injection Volume	20 µL[1][2]

## Data Presentation

The quantitative data for Doxycycline and Impurity F should be summarized as shown in the table below.

Compound	Retention Time (min)	Relative Retention Time (RRT)	Peak Area	Concentration (µg/mL)
Doxycycline	tR(Doxy)	1.00	Area(Doxy)	Conc(Doxy)
Impurity F	tR(Imp F)	~1.2[1][2]	Area(Imp F)	Conc(Imp F)

Note: The exact retention times may vary depending on the specific HPLC system and column used. The Relative Retention Time (RRT) is calculated with respect to the Doxycycline peak.

## Calculation

The concentration of Doxycycline EP Impurity F in the sample can be calculated using the external standard method. The percentage of Impurity F is calculated using the following formula:

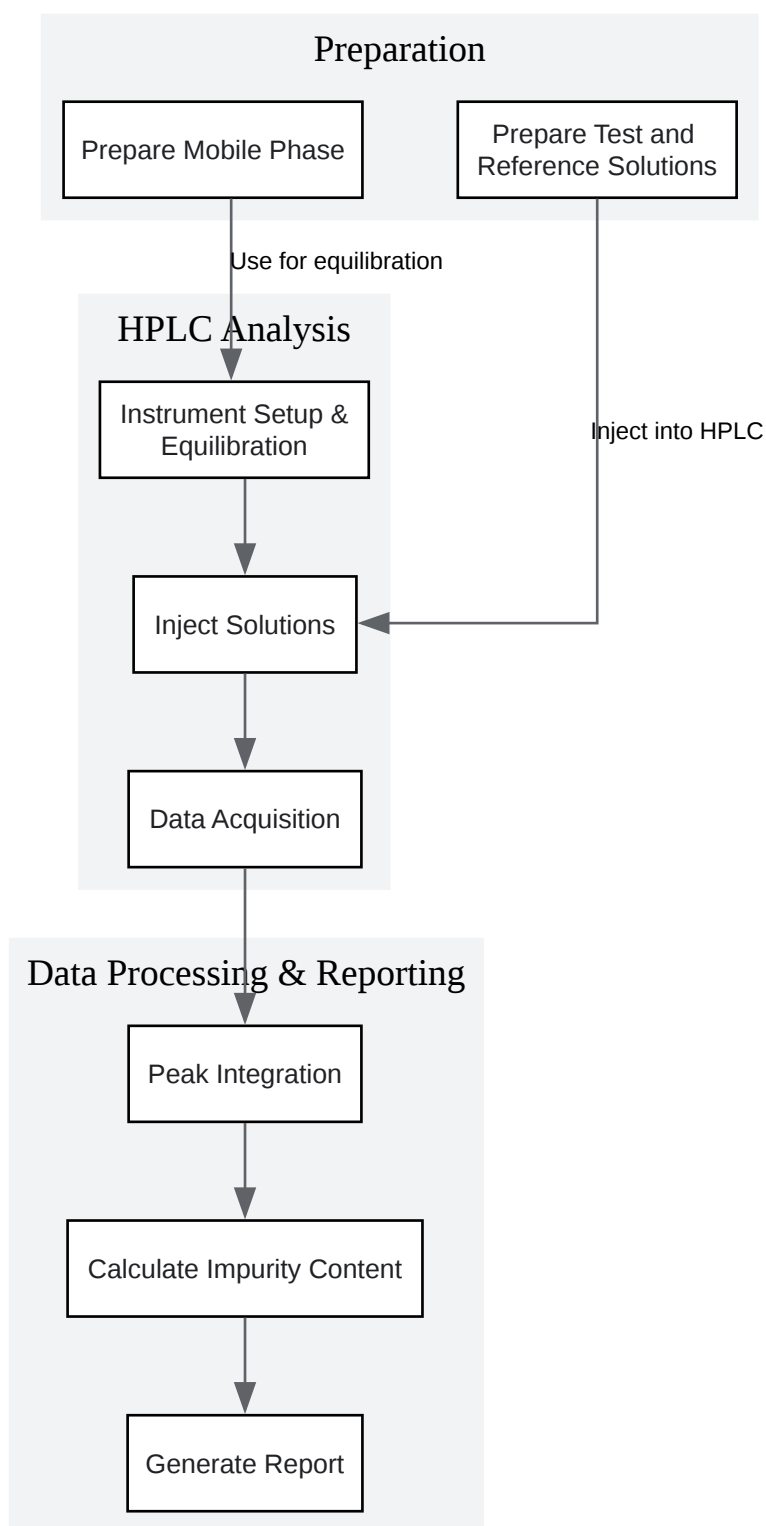
$$\% \text{ Impurity F} = (\text{Area\_ImpF\_Sample} / \text{Area\_ImpF\_Std}) * (\text{Conc\_ImpF\_Std} / \text{Conc\_Sample}) * 100$$

Where:

- Area\_ImpF\_Sample is the peak area of Impurity F in the test solution chromatogram.
- Area\_ImpF\_Std is the peak area of Impurity F in the reference solution chromatogram.
- Conc\_ImpF\_Std is the concentration of Impurity F in the reference solution.
- Conc\_Sample is the concentration of Doxycycline in the test solution.

According to the European Pharmacopoeia, the limit for Impurity F is not more than 0.5%.[\[2\]](#)

## Experimental Workflow



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Caption: Workflow for the HPLC-UV quantification of Doxycycline EP Impurity F.

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## References

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